molecular formula C15H16ClNO B3018421 1-amino-1,3-diphenylpropan-2-one hydrochloride CAS No. 19389-45-8

1-amino-1,3-diphenylpropan-2-one hydrochloride

Cat. No.: B3018421
CAS No.: 19389-45-8
M. Wt: 261.75
InChI Key: NMIQSSSHSIGABG-UHFFFAOYSA-N
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Description

1-Amino-1,3-diphenylpropan-2-one hydrochloride is a ketone-derived organic compound featuring two phenyl groups at the 1- and 3-positions of a propan-2-one backbone, with an amino group at the 1-position and a hydrochloride counterion. It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of compounds with analgesic, anticonvulsant, and neuroprotective properties. For example, it reacts with pyridine derivatives to form indol-2-one analogs, which are explored for Alzheimer’s disease treatment .

Properties

IUPAC Name

1-amino-1,3-diphenylpropan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO.ClH/c16-15(13-9-5-2-6-10-13)14(17)11-12-7-3-1-4-8-12;/h1-10,15H,11,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIQSSSHSIGABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-1,3-diphenylpropan-2-one hydrochloride typically involves the reaction of 1,3-diphenylpropan-2-one with ammonia in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-amino-1,3-diphenylpropan-2-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

1-Amino-1,3-diphenylpropan-2-one hydrochloride has the molecular formula C16H18ClNC_{16}H_{18}ClN and a molecular weight of approximately 273.77 g/mol. It features an amino group attached to a diphenylpropanone structure, making it a versatile building block in organic synthesis.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several reactions:

  • Formation of β-Aminoketones : Through Mannich reactions, this compound can yield diverse β-aminoketones that are pivotal in pharmaceutical chemistry .
  • Building Block for Complex Molecules : It is utilized as a starting material for synthesizing more complex organic structures, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has highlighted the potential therapeutic applications of this compound:

  • Antidepressant Activity : Studies suggest that derivatives of this compound may exhibit antidepressant effects by modulating neurotransmitter levels .
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes positions it as a candidate for drug development targeting various diseases .

Material Science

In material science, this compound is explored for its role in creating advanced materials:

  • Polymer Synthesis : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFocusFindings
Karimi-Jaberi et al. (2022)Synthesis of BenzodiazepinesDeveloped a one-pot multicomponent reaction utilizing 1-amino derivatives to synthesize benzodiazepines with high yield .
Safaei-Ghomi et al. (2022)Mannich ReactionsDemonstrated the efficiency of nano-catalysts in increasing reaction rates and yields when using 1-amino derivatives .
American Elements (2024)Chemical PropertiesProvided comprehensive data on the physical and chemical properties of 1-amino compounds, emphasizing their role in life sciences .

Mechanism of Action

The mechanism of action of 1-amino-1,3-diphenylpropan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights critical differences between 1-amino-1,3-diphenylpropan-2-one hydrochloride and analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Key Applications/Properties Reference
This compound C₁₅H₁₅ClNO Two phenyl groups (1- and 3-positions), ketone group Pharmaceutical intermediate for CNS drugs
1-Amino-1-phenylpropan-2-one hydrochloride C₉H₁₂ClNO Single phenyl group (1-position) Simpler structure; potential precursor for bioactive molecules
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride C₉H₁₁Cl₂NO Chlorine substitution at phenyl 3-position Enhanced electrophilicity; possible antimicrobial activity
3-Amino-1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride C₁₅H₂₂ClN₂O Piperidinyl group (heterocyclic), methyl substitution Targets neurological receptors due to piperidine moiety
3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride C₁₆H₁₉ClNO Alcohol group instead of ketone; methylamino group Altered pharmacokinetics (e.g., solubility, metabolism)

Pharmacological and Chemical Properties

  • Chlorinated analogs (e.g., 2-amino-1-(3-chlorophenyl)propan-1-one) may exhibit higher metabolic stability due to reduced cytochrome P450 interactions .
  • Reactivity: Ketone-containing derivatives (e.g., 1-amino-1,3-diphenylpropan-2-one) undergo nucleophilic additions or condensations, while alcohol analogs (e.g., 3-(methylamino)-1,1-diphenylpropan-2-ol) are more suited for esterification or etherification .

Industrial and Research Relevance

  • Pharmaceutical Intermediates : The parent compound is prioritized in neuroactive drug pipelines due to its structural versatility .
  • Heterocyclic Modifications: Piperidinyl-substituted derivatives (e.g., 3-amino-1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one) are explored for GPCR modulation .

Biological Activity

1-Amino-1,3-diphenylpropan-2-one hydrochloride, also known as a β-aminoketone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16ClNC_{15}H_{16}ClN. The compound features a β-amino group and a ketone function, which are crucial for its biological activity. The presence of two phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Analgesic Effects : Studies have shown that derivatives of β-aminoketones can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), contributing to their analgesic properties. In vivo assays demonstrated significant antinociceptive activity associated with these compounds .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens. It demonstrates inhibitory activity against both bacterial and fungal strains, suggesting potential as an antimicrobial agent.
  • Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines. Its mechanism may involve the induction of apoptosis in cancer cells, although detailed pathways remain to be fully elucidated .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body:

  • Receptor Modulation : The compound's ability to modulate nAChRs suggests it may influence neurotransmitter release, thereby affecting pain perception and other neurological functions .
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

StudyFindings
Karimi-Jaberi et al. (2022)Developed a synthesis method for β-aminoketones with high yields; highlighted the analgesic properties of related compounds .
Vacondio et al. (2015)Reported significant antinociceptive activity for prodrugs derived from β-aminoketones in vivo .
Lu et al. (2017)Explored the use of prodrug formulations to enhance bioavailability and therapeutic efficacy in cancer treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are essential for determining the efficacy and safety of this compound.

  • Absorption : Studies suggest that the lipophilicity conferred by the phenyl groups aids in the absorption across cellular membranes.
  • Metabolism : The compound may undergo metabolic transformations that influence its pharmacological activity. Research into enzyme-mediated pathways is ongoing to clarify these processes.

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